4-benzyl-3-((3-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzyl group and a methylbenzylsulfanyl group attached to a benzothiadiazine ring
Properties
Molecular Formula |
C22H20N2O2S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-benzyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C22H20N2O2S2/c1-17-8-7-11-19(14-17)16-27-22-23-28(25,26)21-13-6-5-12-20(21)24(22)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 |
InChI Key |
YUVXDBHOBWVHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzothiadiazine intermediate with benzyl chloride in the presence of a base, such as sodium hydroxide.
Attachment of the Methylbenzylsulfanyl Group: The final step involves the introduction of the methylbenzylsulfanyl group. This can be achieved by reacting the benzylated benzothiadiazine intermediate with 3-methylbenzyl mercaptan under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving sulfur-containing compounds.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
- 4-(5-((3-METHYLBENZYL)SULFANYL)-4-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Comparison
Compared to similar compounds, 4-BENZYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE exhibits unique structural features, such as the presence of both benzyl and methylbenzylsulfanyl groups. These features contribute to its distinct chemical properties and potential applications. While similar compounds may share some pharmacological activities, the specific arrangement of functional groups in this compound can lead to different biological effects and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
